molecular formula C8H5BrN2O B1336182 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 59938-40-8

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1336182
CAS RN: 59938-40-8
M. Wt: 225.04 g/mol
InChI Key: VNMNVHMREWEMQR-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 59938-40-8 . It has a molecular weight of 225.04 and its IUPAC name is 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde . The compound is a yellow solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H . This code provides a specific representation of the compound’s molecular structure.


Chemical Reactions Analysis

In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .


Physical And Chemical Properties Analysis

The compound is a yellow solid . It is stored at temperatures between 0-5°C . The compound’s molecular weight is 225.04 .

Scientific Research Applications

Synthesis Techniques and Applications

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. This technique also produced imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields under similar conditions, showcasing the versatility of the compound in chemical synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

  • Ionic Liquid Promoted Synthesis : A 2006 study by Shaabani, Soleimani, and Maleki highlighted the synthesis of 3-Aminoimidazo[1,2-a]pyridines using ionic liquids, indicating an innovative method to achieve good to excellent yields. The ionic liquid not only facilitated the synthesis but also allowed for simple separation and reusability (A. Shaabani, Ebrahim Soleimani, A. Maleki, 2006).

  • Microwave-Assisted One-Pot Synthesis : Patil et al. (2014) reported an efficient microwave-assisted synthesis of 3-bromoimidazo[1,2-a]pyridines. This method highlights the use of microwaves in accelerating the synthesis process, achieving good yields in a relatively short time (S. Patil, M. Mascarenhas, Rajiv Sharma, S. Roopan, Abhijit Roychowdhury, 2014).

Chemical Properties and Applications

  • Fluorescent Molecular Rotor Studies : Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. This study emphasizes the potential of these compounds in developing new materials with specific fluorescence and viscosity sensing properties (S. D. Jadhav, N. Sekar, 2017).

  • Facile Synthesis Under Solvent-Free Conditions : Maleki, Javanshir, and Naimabadi (2014) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a one-pot, three-component condensation reaction under solvent-free conditions. This approach is notable for its high yields, atom economy, and environmentally friendly nature (A. Maleki, Shahrzad Javanshir, Maryam Naimabadi, 2014).

  • Chemodivergent Synthesis : Liu et al. (2019) explored the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under varying conditions. This research highlights the compound's role in creating diverse chemical structures through chemodivergent synthesis (Yanpeng Liu, L. Lu, Haipin Zhou, Feijie Xu, Cong Ma, Zhangjian Huang, Jinyi Xu, Shengtao Xu, 2019).

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMNVHMREWEMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372744
Record name 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

59938-40-8
Record name 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
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3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Citations

For This Compound
1
Citations
S Bakhta, Y Kabri, MD Crozet… - Synthetic …, 2019 - Taylor & Francis
A series of imidazo[1,2-a]pyridinylpropenenitriles were synthesized via consecutive one-pot Suzuki–Miyaura and Knoevenagel reactions in water/ethanol mixture between imidazo[1,2-a…
Number of citations: 3 www.tandfonline.com

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